n,n-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a sulfanyl (thioether) linkage, which is further connected to a 2-methylpropan-2-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine typically involves the reaction of 4-chlorobenzyl chloride with a thiol compound to form the thioether linkage. This intermediate is then reacted with 2-methylpropan-2-amine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorophenyl groups or to modify the amine functionality.
Substitution: The chlorophenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents or Friedel-Crafts alkylation conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified amine derivatives.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine exerts its effects involves interaction with specific molecular targets. The compound’s thioether linkage and amine functionality allow it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-Bis{[(4-methylphenyl)sulfanyl]methyl}-2-methylpropan-2-amine
- N,N-Bis{[(4-fluorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine
- N,N-Bis{[(4-bromophenyl)sulfanyl]methyl}-2-methylpropan-2-amine
Uniqueness
N,N-Bis{[(4-chlorophenyl)sulfanyl]methyl}-2-methylpropan-2-amine is unique due to the presence of the 4-chlorophenyl groups, which impart specific electronic and steric properties
Eigenschaften
CAS-Nummer |
67857-77-6 |
---|---|
Molekularformel |
C18H21Cl2NS2 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
N,N-bis[(4-chlorophenyl)sulfanylmethyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C18H21Cl2NS2/c1-18(2,3)21(12-22-16-8-4-14(19)5-9-16)13-23-17-10-6-15(20)7-11-17/h4-11H,12-13H2,1-3H3 |
InChI-Schlüssel |
LDDHDMZTWZWSBU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N(CSC1=CC=C(C=C1)Cl)CSC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.